molecular formula C₁₂H₂₂ClNO₅ B1662779 Celgosivir hydrochloride CAS No. 141117-12-6

Celgosivir hydrochloride

Cat. No. B1662779
M. Wt: 295.76 g/mol
InChI Key: KXNZMBFOWDNCRU-QVMZSJACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celgosivir hydrochloride, also known as MBI 3253 hydrochloride, MDL 28574 hydrochloride, or MX3253 hydrochloride, is an α-glucosidase I inhibitor . It is an oral prodrug of the natural product castanospermine that inhibits alpha-glucosidase I, an enzyme that plays a critical role in viral maturation by initiating the processing of the N-linked oligosaccharides of viral envelope glycoproteins . It is currently under investigation for use in the treatment of hepatitis C virus (HCV) infection .


Molecular Structure Analysis

Celgosivir hydrochloride is a polycyclic compound containing an indolizidine, which is a bicyclic heterocycle containing a saturated six-member ring fused to a saturated five-member ring, one of the bridging atoms being nitrogen . Its molecular formula is C12H22ClNO5 .


Physical And Chemical Properties Analysis

Celgosivir hydrochloride has a molecular weight of 295.76 Da and a mono-isotopic mass of 295.1186505 Da . It is soluble in water with a solubility of 344.0 mg/mL .

Scientific Research Applications

Dengue Virus Inhibition

Celgosivir has been studied for its efficacy against dengue virus infections. A study found that celgosivir can protect AG129 mice from lethal dengue virus infection, showing its potential as an effective treatment against dengue fever. This research influenced the dosing regimen for clinical trials of celgosivir as a dengue treatment (Watanabe et al., 2012). Furthermore, celgosivir's impact on viral replication and immunological profiling in dengue fever patients has been explored, providing insights into its pharmacological activity (Sung et al., 2016).

Hepatitis C Virus Treatment

Celgosivir has been identified as a potential treatment for Hepatitis C Virus (HCV) infection. It acts as an inhibitor of alpha-glucosidase I, critical in viral maturation, and has demonstrated synergistic effects when combined with standard HCV treatments (Durantel, 2009). This potential extends to other flaviviruses, suggesting a broad scope of antiviral applications.

SARS-CoV-2 Inhibition

Recent studies have explored celgosivir's effectiveness against SARS-CoV-2, the virus responsible for COVID-19. Its ability to inhibit SARS-CoV-2 replication in vitro suggests potential for its use in treating this global health crisis (Clarke et al., 2020).

Antiviral Mechanism

Celgosivir has been shown to misfold and accumulate dengue virus non-structural protein 1 (NS1) in the endoplasmic reticulum, thereby modulating the host's unfolded protein response for its antiviral action. This mechanism provides valuable insights into its broader antiviral potential (Rathore et al., 2011).

Clinical Trials and Safety

Celgosivir has been evaluated in clinical trials for its safety and efficacy in treating dengue fever. Although generally well-tolerated, its efficacy in reducing viral load or fever burden in dengue patients remains to be conclusively determined (Low et al., 2014).

properties

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZMBFOWDNCRU-QVMZSJACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161574
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celgosivir hydrochloride

CAS RN

141117-12-6
Record name Celgosivir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celgosivir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELGOSIVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celgosivir hydrochloride
Reactant of Route 2
Reactant of Route 2
Celgosivir hydrochloride
Reactant of Route 3
Reactant of Route 3
Celgosivir hydrochloride
Reactant of Route 4
Celgosivir hydrochloride
Reactant of Route 5
Celgosivir hydrochloride
Reactant of Route 6
Celgosivir hydrochloride

Citations

For This Compound
4
Citations
D Durantel - Curr. Opin. Investig. Drugs, 2009 - researchgate.net
Chronic HCV infection affects more than 170 million people worldwide, approximately 3% of the global population. The geographical sero-prevalence of HCV prevalence varies …
Number of citations: 151 www.researchgate.net
K Klumpp - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
… There was an indication of liver toxicity at higher doses, and treatment was discontinued in patients who received celgosivir hydrochloride capsules (300 mg bid) due to liver enzyme …
Number of citations: 18 www.tandfonline.com
M Carocci, SM Hinshaw, MA Rodgers… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… As a positive control for DENV inhibition, celgosivir hydrochloride was delivered BID via oral gavage at 50 mg/kg for 6 days. The mice were monitored daily for weights, morbidity, and …
Number of citations: 58 journals.asm.org
B Tyrrell - 2018 - ora.ox.ac.uk
The antiviral efficacy of iminosugars with glucose-stereochemistry has been demonstrated against a broad range of enveloped viruses possessing N-glycoproteins. This antiviral activity …
Number of citations: 3 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.